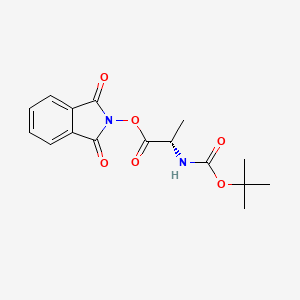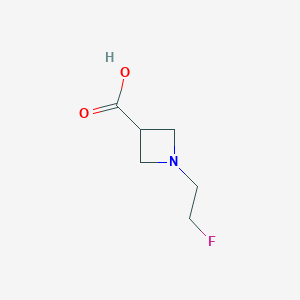
1-(2-Fluoroethyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)azetidine-3-carboxylic acid is a synthetic compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-fluoroethylamine and azetidine-3-carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 60°C.
Chemical Reactions Analysis
1-(2-Fluoroethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the azetidine ring.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be triggered by nucleophiles or under acidic conditions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide . Major products formed from these reactions include various 3-substituted azetidine-3-carboxylic acid derivatives .
Scientific Research Applications
1-(2-Fluoroethyl)azetidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid involves its incorporation into biological systems where it can mimic natural amino acids. This mimicry can lead to the inhibition of specific enzymes or the modulation of receptor activity . The compound’s fluoroethyl group may also enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
1-(2-Fluoroethyl)azetidine-3-carboxylic acid can be compared to other azetidine derivatives such as:
Azetidine-2-carboxylic acid: Known for its role as a proline analog in plant systems.
3-Bromoazetidine-3-carboxylic acid: Used as an intermediate in the synthesis of various functionalized azetidines.
Azetidine-3-carboxylic acid: A simpler analog without the fluoroethyl group, used in similar applications but with different reactivity profiles.
The uniqueness of this compound lies in its fluoroethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
1-(2-fluoroethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-1-2-8-3-5(4-8)6(9)10/h5H,1-4H2,(H,9,10) |
InChI Key |
SMJMJAKGWWQICV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


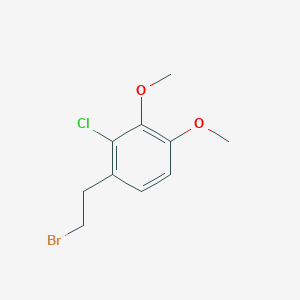
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
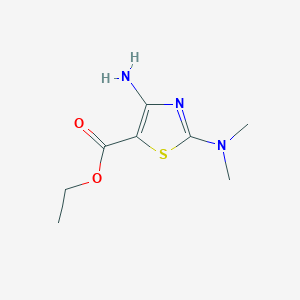
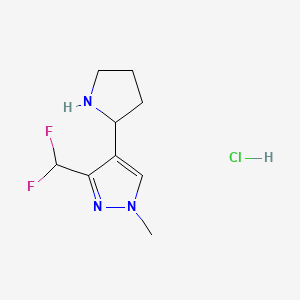
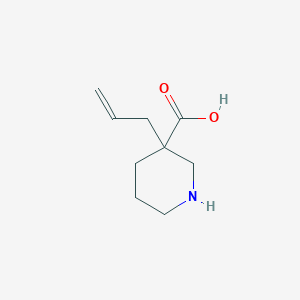

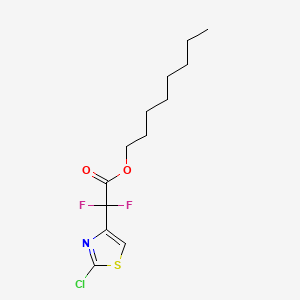

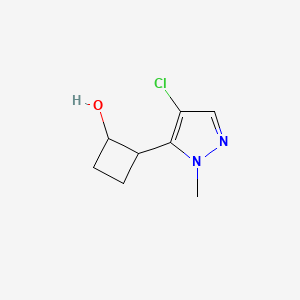
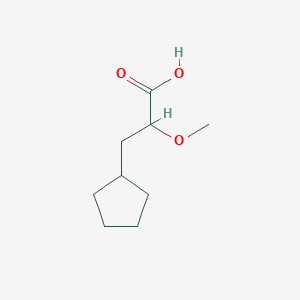

![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
